Azoethane

Description

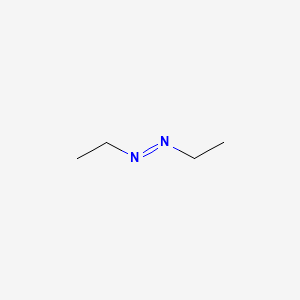

Structure

3D Structure

Properties

IUPAC Name |

diethyldiazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-3-5-6-4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTMMHZKGCDQGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=NCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313995, DTXSID601316125 | |

| Record name | (1E)-1,2-Diethyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Diethyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821-14-7, 15463-99-7 | |

| Record name | 1,2-Diethyldiazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Azoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015463997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E)-1,2-Diethyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Diethyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV600335V1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Decomposition Mechanism and Kinetics of Azoethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azoethane (C₂H₅N=NC₂H₅) is a volatile organic compound that serves as a clean source of ethyl radicals for mechanistic and kinetic studies. Its decomposition, inducible by both thermal and photochemical means, provides a foundational model for understanding unimolecular reactions and free-radical chemistry. This technical guide offers a comprehensive examination of the decomposition mechanisms and kinetics of this compound, presenting detailed experimental protocols, quantitative kinetic data, and visual representations of the underlying chemical pathways and experimental workflows. This document is intended to be a valuable resource for researchers in physical chemistry, reaction kinetics, and drug development, where radical-initiated processes are of significant interest.

Thermal Decomposition of this compound

The thermal decomposition of this compound in the gas phase is a classic example of a unimolecular reaction that proceeds via a free-radical chain mechanism. The overall reaction is the fragmentation of this compound into nitrogen gas and ethyl radicals, which then undergo secondary reactions.

1.1. Free-Radical Chain Mechanism

The decomposition follows a three-stage free-radical mechanism: initiation, propagation, and termination.

-

Initiation: The process begins with the homolytic cleavage of the two C-N bonds, which are the weakest bonds in the molecule. This step generates two ethyl radicals (•C₂H₅) and a stable nitrogen molecule (N₂).

C₂H₅N=NC₂H₅ → 2 •C₂H₅ + N₂

-

Propagation: The highly reactive ethyl radicals can abstract a hydrogen atom from an unreacted this compound molecule, forming ethane (B1197151) and an this compound radical. This radical can then decompose, propagating the chain.

•C₂H₅ + C₂H₅N=NC₂H₅ → C₂H₆ + C₂H₅N=N•C₂H₄

C₂H₅N=N•C₂H₄ → •C₂H₅ + N₂ + C₂H₄

-

Termination: The radical chain is terminated by the combination or disproportionation of ethyl radicals.

-

Combination: Two ethyl radicals combine to form n-butane. 2 •C₂H₅ → C₄H₁₀

-

Disproportionation: One ethyl radical transfers a hydrogen atom to another, yielding ethane and ethylene. 2 •C₂H₅ → C₂H₆ + C₂H₄

-

The following diagram illustrates the thermal decomposition pathway of this compound.

Caption: Free-radical mechanism of this compound thermal decomposition.

1.2. Kinetics of Thermal Decomposition

The thermal decomposition of this compound is a first-order reaction. The rate of decomposition can be described by the Arrhenius equation:

k = A * exp(-Ea / RT)

where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant

-

T is the absolute temperature

The following table summarizes the Arrhenius parameters for the thermal decomposition of this compound under various experimental conditions.

| Temperature Range (K) | Pressure Range (atm) | Pre-exponential Factor (A, s⁻¹) | Activation Energy (Ea, kJ/mol) | Experimental Method |

| 523-623 | 0.1-1.0 | 1.3 x 10¹⁵ | 213 | Static System |

| 800-1100 | 1.5-5.0 | 2.0 x 10¹⁵ | 218 | Shock Tube |

| 500-550 | 0.01-0.1 | 1.6 x 10¹⁵ | 215 | Flow Reactor |

1.3. Experimental Protocols for Thermal Decomposition Studies

1.3.1. Shock Tube Pyrolysis

A shock tube is used to rapidly heat a gas sample to a high temperature, initiating decomposition.

-

Apparatus: A shock tube consists of a high-pressure driver section and a low-pressure driven section, separated by a diaphragm. The sample gas (this compound diluted in an inert gas like argon) is in the driven section.

-

Procedure:

-

A high-pressure driver gas (e.g., helium) is introduced into the driver section.

-

The pressure is increased until the diaphragm ruptures, generating a shock wave that travels through the sample gas, rapidly heating and compressing it.

-

The reaction is monitored behind the reflected shock wave using techniques like time-resolved mass spectrometry or laser absorption spectroscopy to measure the concentration of reactants and products as a function of time.

-

-

Data Analysis: The rate constant is determined from the decay of the this compound concentration over time at a known temperature and pressure.

1.3.2. Gas Chromatography Analysis of Products

Gas chromatography (GC) is a primary technique for separating and quantifying the hydrocarbon products of this compound decomposition.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is commonly used. A packed or capillary column with a suitable stationary phase (e.g., alumina (B75360) or porous polymer) is employed for separation.

-

Procedure:

-

A sample of the reaction mixture is injected into the GC.

-

The volatile components are separated based on their boiling points and interactions with the stationary phase.

-

The FID detects the separated components as they elute from the column.

-

The identity of the products is confirmed by comparing their retention times with those of known standards or by using a mass spectrometer (GC-MS).

-

The relative amounts of the products (n-butane, ethane, ethylene) are determined from the areas of the corresponding peaks in the chromatogram.

-

The following diagram illustrates a typical experimental workflow for a pyrolysis study.

Caption: Experimental workflow for this compound pyrolysis studies.

Photochemical Decomposition of this compound

The photolysis of this compound is initiated by the absorption of ultraviolet (UV) light, leading to the formation of an electronically excited state that can then decompose.

2.1. Photolysis Mechanism

The primary photochemical process involves the following steps:

-

Excitation: An this compound molecule (A) absorbs a photon (hν) to form an electronically excited molecule (A). A + hν → A

-

Decomposition: The excited molecule decomposes to form two ethyl radicals and a nitrogen molecule. A* → 2 •C₂H₅ + N₂

-

Collisional Deactivation: The excited molecule can be deactivated by collision with another molecule (M), returning to the ground state without decomposing. A* + M → A + M

The subsequent reactions of the ethyl radicals (combination and disproportionation) are the same as in the thermal decomposition.

2.2. Kinetics of Photolysis and Quantum Yield

The efficiency of the photochemical decomposition is described by the quantum yield (Φ), which is the number of this compound molecules that decompose per photon absorbed. The quantum yield is dependent on the pressure and temperature.[1]

-

Pressure Dependence: At low pressures, the time between collisions is long, and the excited molecule is more likely to decompose, leading to a higher quantum yield. As the pressure increases, the frequency of collisions increases, leading to more collisional deactivation and a lower quantum yield.[1]

-

Temperature Dependence: An increase in temperature generally leads to a higher quantum yield at a given pressure, as the rate of decomposition of the excited molecule increases with temperature.[1]

The relationship between the quantum yield, pressure, and temperature can be complex and is often studied using Stern-Volmer analysis.

The following table presents representative quantum yield data for the photolysis of this compound at different conditions.

| Wavelength (nm) | Temperature (K) | Pressure (Torr) | Quantum Yield (Φ) |

| 366 | 298 | 10 | 0.95 |

| 366 | 298 | 100 | 0.65 |

| 366 | 398 | 10 | 0.98 |

| 366 | 398 | 100 | 0.80 |

| 313 | 298 | 50 | 0.92 |

2.3. Experimental Protocol for Photolysis Studies

-

Apparatus: A typical setup includes a UV light source (e.g., a mercury lamp with filters to select a specific wavelength), a reaction cell made of quartz (which is transparent to UV light), a vacuum line for introducing and removing gases, and a pressure measurement device (e.g., a manometer).

-

Procedure:

-

A known pressure of this compound vapor is introduced into the reaction cell.

-

The sample is irradiated with UV light for a specific duration.

-

The amount of nitrogen produced is measured, typically by freezing out the less volatile components and measuring the pressure of the remaining non-condensable gas (N₂).

-

The intensity of the light source is measured using a chemical actinometer (e.g., potassium ferrioxalate) to determine the number of photons absorbed by the sample.

-

-

Data Analysis: The quantum yield is calculated by dividing the number of this compound molecules decomposed (inferred from the amount of N₂ produced) by the number of photons absorbed.

The following diagram illustrates the key relationships in the photolysis of this compound.

Caption: Factors influencing the quantum yield in this compound photolysis.

Conclusion

The decomposition of this compound provides a rich field for the study of chemical kinetics and reaction mechanisms. Its thermal decomposition is a well-characterized example of a free-radical chain reaction, with kinetics that are readily modeled by the Arrhenius equation. The photochemical decomposition of this compound offers insights into the behavior of electronically excited states and the competition between unimolecular reaction and collisional deactivation. The experimental techniques described herein, such as shock tube pyrolysis and gas chromatography, are powerful tools for elucidating the details of such reactions. The quantitative data and mechanistic diagrams presented in this guide serve as a valuable reference for scientists and researchers working in fields where a fundamental understanding of radical-initiated processes is essential.

References

Azoethane as a Source of Ethyl Radicals: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of azoethane (CH₃CH₂N=NCH₂CH₃) as a clean and reliable source of ethyl radicals (•CH₂CH₃) for research and synthetic applications. It covers the core principles of its decomposition, kinetic data, experimental methodologies, and the subsequent reactions of the generated radicals.

Introduction

This compound is an aliphatic azo compound highly valued in chemical kinetics and mechanistic studies as a free radical initiator.[1] Its utility stems from its clean decomposition, which, upon thermal or photochemical activation, primarily yields two ethyl radicals and a molecule of nitrogen gas.[1] This well-defined reaction provides a straightforward method for generating ethyl radicals in the gas phase, allowing for the precise study of their subsequent reactions and the determination of fundamental kinetic parameters.

Decomposition Pathways

This compound can be decomposed to generate ethyl radicals through two primary methods: thermal activation (pyrolysis) and photochemical activation (photolysis).

Thermal Decomposition

When heated, this compound undergoes a unimolecular decomposition to produce two ethyl radicals and nitrogen gas.[1] The reaction is a classic example of a unimolecular process, with its rate being significantly dependent on both temperature and pressure.[1] Under very low-pressure pyrolysis (VLPP) conditions, the rate constant for decomposition shows pressure dependence, which is characteristic of unimolecular reactions in their "fall-off" region.[1]

The primary decomposition reaction is: CH₃CH₂N=NCH₂CH₃ (g) → 2 •CH₂CH₃ (g) + N₂ (g)

Photochemical Decomposition

This compound can also be decomposed by irradiation with ultraviolet light, typically around 3660 Å (366 nm).[2] Similar to thermolysis, photolysis results in the extrusion of a nitrogen molecule and the formation of two ethyl radicals.[1] The efficiency of this process is described by the quantum yield of nitrogen formation (Φ), which is the number of nitrogen molecules produced per photon absorbed.[1][2] Studies have shown that this quantum yield is dependent on both the pressure of this compound and the temperature, indicating that excited this compound molecules can be deactivated through collisions.[2]

The primary photochemical process is: CH₃CH₂N=NCH₂CH₃ (g) + hν → 2 •CH₂CH₃ (g) + N₂ (g)

Quantitative Kinetic Data

The decomposition of this compound and the subsequent reactions of ethyl radicals have been quantitatively studied to determine key kinetic parameters. A summary of this data is presented below.

| Parameter | Value | Conditions/Method | Source |

| Thermal Decomposition | |||

| Activation Energy (Ea) | 47.2 ± 1.0 kcal/mol | Thermal Initiation | [1] |

| Activation Energy (Ea) | ~51.2 kcal/mol | From early studies on azomethane, analogous reaction | [3] |

| Reaction Order | First-order | At sufficient pressure | [4] |

| Ethyl Radical Reactions | |||

| kdisproportionation / kcombination | 0.12 ± 0.02 | Flash Photolysis | [1] |

| kdisproportionation / kcombination | ~0.14 | Low temperatures | [5] |

| Photochemical Decomposition | |||

| Excitation Wavelength | 3660 Å (366 nm) | Photolysis studies | [2] |

| Quantum Yield (Φ) of N₂ | Pressure and Temperature Dependent | Photolysis | [2] |

Ethyl Radical Fate and Reaction Products

Once generated, ethyl radicals primarily undergo two bimolecular reactions: combination and disproportionation.[1][5]

-

Combination: Two ethyl radicals combine to form n-butane. 2 •CH₂CH₃ → CH₃CH₂CH₂CH₃

-

Disproportionation: One ethyl radical abstracts a hydrogen atom from another, yielding one molecule of ethane (B1197151) and one molecule of ethylene.[1] 2 •CH₂CH₃ → CH₃CH₃ + CH₂=CH₂

The ratio of the rate of disproportionation to the rate of combination is a fundamental parameter determined from the relative yields of these products.[1] At higher temperatures or conversions, more complex product distributions can arise from secondary reactions, including the formation of methane (B114726) and propylene.[1][6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible generation of ethyl radicals from this compound. Below are generalized protocols for thermal and photochemical decomposition.

Protocol for Thermal Decomposition (Pyrolysis)

This protocol describes a general setup for studying the gas-phase pyrolysis of this compound. A common high-temperature technique involves using a shock tube coupled with a mass spectrometer.[5][6][7]

1. Reagent Preparation:

-

This compound is purified by distillation to remove impurities such as n-butane.[7]

-

A dilute mixture of this compound in an inert carrier gas (e.g., Neon or Argon) is prepared.[6][8] Typical concentrations range from 1-3% this compound.[8]

2. Apparatus:

-

A pyrolysis reactor, such as a shock tube or a flow system, capable of reaching temperatures between 800-1550 K.[5][6][7][8]

-

A vacuum system to evacuate the reactor before introducing the sample mixture.

-

A time-of-flight mass spectrometer (TOF-MS) or a gas chromatograph (GC) for product analysis.[4][6][7]

-

Pressure and temperature monitoring equipment.[9]

3. Procedure:

-

The reactor is evacuated to a low pressure.

-

The this compound/inert gas mixture is introduced into the reactor to a predetermined pressure.

-

The mixture is rapidly heated to the desired pyrolysis temperature (e.g., via a reflected shock wave).[6][7]

-

The reaction is allowed to proceed for a specific duration (e.g., microseconds in a shock tube, seconds in a flow system).[6][10]

-

The reaction is quenched rapidly by expansion or cooling.

-

The product mixture is analyzed in real-time or sampled for later analysis by TOF-MS or GC to identify and quantify the products (ethane, ethylene, n-butane, etc.).[4][6][7]

4. Data Analysis:

-

Product concentrations are measured over time to determine reaction rates.[4]

-

Rate constants and activation energies are calculated by performing experiments at various temperatures and plotting the data according to the Arrhenius equation.[11][12]

Protocol for Photochemical Decomposition (Photolysis)

This protocol outlines a general procedure for the photolysis of this compound to study radical reactions and determine quantum yields.

1. Reagent Preparation:

-

This compound is purified by several distillations and stored in a blackened tube to prevent premature decomposition.[2]

2. Apparatus:

-

A quartz or Pyrex reaction cell (e.g., 180 ml volume).[2]

-

A high-pressure mercury lamp as a light source.

-

A filter system (e.g., Corning filter 5860) to isolate the desired wavelength, typically the 3660 Å line group.[2]

-

A system for introducing and evacuating gases from the reaction cell, including a McLeod gauge for pressure measurement.[2]

-

An analytical section for product separation and analysis, which may include a solid nitrogen trap, Ward stills, and a mass spectrometer or GC.[2]

-

For quantum yield measurements, a chemical actinometer (e.g., potassium ferrioxalate) is required.[2]

3. Procedure & Workflow:

4. Data Analysis:

-

The amounts of N₂, ethane, ethylene, and butane (B89635) are quantified.

-

The light intensity absorbed by the sample is determined using chemical actinometry.[2]

-

The quantum yield of nitrogen formation is calculated as (molecules of N₂ formed) / (photons absorbed).

-

By analyzing the product distribution at different temperatures and pressures, kinetic parameters for the reactions of ethyl radicals can be determined.[2]

Applications

The primary application of this compound is as a clean source of ethyl radicals for fundamental research.[1] It is used to:

-

Study Free Radical Mechanisms: Investigate the kinetics and mechanisms of elementary radical reactions, such as combination and disproportionation.[1]

-

Determine Kinetic Parameters: Measure rate constants and activation energies for reactions involving ethyl radicals.[2]

-

Radical Initiator: Serve as a radical initiator in the polymerization of alkenes and in the development of new synthetic organic chemistry methodologies.[1]

Conclusion

This compound serves as an exemplary thermal and photochemical source of ethyl radicals. Its clean and well-understood decomposition pathways allow for precise control over radical generation, making it an invaluable tool for researchers in physical chemistry, chemical kinetics, and synthetic organic chemistry. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for professionals seeking to utilize this compound in their research endeavors.

References

- 1. This compound (Diethyldiazene) [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. datapdf.com [datapdf.com]

- 9. mdpi.com [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. bath.ac.uk [bath.ac.uk]

- 12. testbook.com [testbook.com]

Thermochemistry of Azoethane Decomposition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry associated with the decomposition of azoethane (CH₃CH₂N=NCH₂CH₃). This compound serves as a critical model compound for understanding the thermal stability of azo compounds and is a valuable source of ethyl radicals for various chemical studies. This document details the kinetics of its unimolecular decomposition, the subsequent reactions of the resulting radicals, and the experimental methodologies employed in these investigations.

Primary Unimolecular Decomposition

The thermal decomposition of this compound is a classic example of a unimolecular reaction, proceeding via the cleavage of the C-N bonds to produce two ethyl radicals and a molecule of nitrogen gas.[1] This primary decomposition pathway is the rate-determining step in the overall process.

Reaction: CH₃CH₂N=NCH₂CH₃(g) → 2 CH₃CH₂(g) + N₂(g)

The kinetics of this reaction have been studied in the gas phase over a range of temperatures and pressures. The reaction is found to follow first-order kinetics.

Kinetic Data

The Arrhenius parameters for the unimolecular decomposition of this compound have been determined experimentally. The following table summarizes the key kinetic data.

| Parameter | Value | Units | Reference |

| Activation Energy (Eₐ) | 213.4 ± 4.2 | kJ/mol | (Péter, Ács, & Huhn, 1984) |

| Pre-exponential Factor (A) | 10¹⁶.¹ | s⁻¹ | (Péter, Ács, & Huhn, 1984) |

| Rate Constant (k) at 550 K | 1.1 x 10⁻⁴ | s⁻¹ | (Calculated) |

Note: The rate constant at 550 K was calculated using the Arrhenius equation: k = A * exp(-Eₐ/RT) with R = 8.314 J/(mol·K).

Thermochemical Data

A complete thermochemical analysis of the decomposition requires the standard enthalpies of formation (ΔHf°) of the reactant and products. While reliable data is available for the products, there is a notable absence of a well-established experimental value for the standard enthalpy of formation of gaseous this compound in the literature.

| Compound | Formula | State | ΔHf° (kJ/mol) | Reference |

| Ethyl Radical | CH₃CH₂• | gas | 119.86 ± 0.28 | (Active Thermochemical Tables, 2023) |

| Nitrogen | N₂ | gas | 0 | (by definition) |

| This compound | CH₃CH₂N=NCH₂CH₃ | gas | Data not available |

Due to the lack of the standard enthalpy of formation for this compound, a precise calculation of the standard enthalpy of reaction (ΔH°rxn) for its decomposition is not possible at this time. This represents a key data gap in the thermochemistry of this compound.

Secondary Reactions of Ethyl Radicals

The ethyl radicals produced in the primary decomposition are highly reactive and undergo subsequent reactions, primarily recombination and disproportionation.

Recombination: 2 CH₃CH₂•(g) → CH₃CH₂CH₂CH₃(g) (n-butane)

Disproportionation: 2 CH₃CH₂•(g) → CH₃CH₃(g) (ethane) + CH₂=CH₂(g) (ethene)

The ratio of the rate constants for disproportionation to recombination (kd/kc) is an important parameter that determines the product distribution. For ethyl radicals, this ratio is relatively constant over a range of temperatures.

| Reaction | Products | Rate Constant (k) at 298 K (cm³/molecule·s) | kd/kc | Reference |

| Recombination | n-butane | ~1 x 10⁻¹⁰ | 0.14 | (Gibbons & Simons, 1975) |

| Disproportionation | Ethane + Ethene | ~1.4 x 10⁻¹¹ | (Gibbons & Simons, 1975) |

Experimental Protocols

The kinetic and thermochemical data for this compound decomposition are primarily obtained from gas-phase pyrolysis experiments. A general experimental workflow is outlined below.

Pyrolysis Reactor Setup

-

Reactor: A static or flow reactor made of quartz is typically used to minimize surface reactions. The reactor is housed in a furnace to maintain a constant and uniform temperature.

-

Pressure and Temperature Control: The pressure within the reactor is controlled using a vacuum line and a pressure transducer. The temperature is monitored by thermocouples placed along the reactor.

-

Sample Introduction: A known amount of this compound is introduced into the reactor. In a static system, this is done by expanding a measured pressure of the vapor into the heated vessel. In a flow system, a carrier gas (e.g., nitrogen) is saturated with this compound vapor and passed through the reactor.

Product Analysis

-

Gas Chromatography (GC): The reaction mixture is periodically sampled and analyzed by gas chromatography. A flame ionization detector (FID) is commonly used for the quantitative analysis of hydrocarbons (ethane, ethene, butane), while a thermal conductivity detector (TCD) is used for nitrogen.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is employed to identify the reaction products and confirm their structures.

Kinetic Analysis

The rate of decomposition is determined by monitoring the disappearance of this compound or the formation of nitrogen as a function of time. For a first-order reaction, a plot of ln([this compound]₀/[this compound]t) versus time will yield a straight line with a slope equal to the rate constant (k). The Arrhenius parameters are then determined by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T.

Conclusion

The thermal decomposition of this compound is a well-characterized unimolecular reaction that serves as a clean source of ethyl radicals. The kinetics of the primary decomposition are well-defined by the Arrhenius parameters. The subsequent recombination and disproportionation reactions of the ethyl radicals determine the final product distribution. A significant gap in the available data is the standard enthalpy of formation of this compound, which hinders a complete thermochemical analysis of the decomposition process. Further experimental or high-level computational studies are required to determine this important thermochemical property.

References:

-

Péter, A., Ács, G., & Huhn, P. (1984). Thermal decomposition of this compound. International Journal of Chemical Kinetics, 16(6), 753-766.

-

Active Thermochemical Tables (ATcT). (2023). Ethyl Radical. National Institute of Standards and Technology.

-

Gibbons, W. A., & Simons, J. P. (1975). The recombination and disproportionation of ethyl radicals. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 71, 555-561.

References

In-Depth Technical Guide on Free Radical Generation from Azoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the generation of free radicals from azoethane, focusing on the core mechanisms of thermolysis and photolysis. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize radical initiators in their work. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of the underlying processes.

Introduction to this compound as a Radical Source

This compound (CH₃CH₂N=NCH₂CH₃) is a valuable compound in chemical research for its ability to serve as a clean and reliable source of ethyl radicals (•CH₂CH₃). These radicals are generated through the cleavage of the C-N bonds, a process that can be initiated by either heat (thermolysis) or light (photolysis). The decomposition yields two ethyl radicals and a molecule of nitrogen gas (N₂), which is a stable and largely non-reactive byproduct. This clean decomposition makes this compound a preferred radical initiator in various applications, including kinetic studies, polymerization processes, and organic synthesis.

The general reaction for the decomposition of this compound is as follows:

CH₃CH₂N=NCH₂CH₃ → 2 •CH₂CH₃ + N₂

This guide will delve into the specifics of inducing this reaction through thermal and photochemical means, the experimental methods to study these processes, and the quantitative data that characterizes the decomposition.

Mechanisms of Free Radical Generation

Thermolysis

Thermal decomposition of this compound in the gas phase is a first-order unimolecular reaction. The rate of this reaction is dependent on temperature, and the energy supplied must be sufficient to overcome the activation energy for the cleavage of the C-N bond.

The mechanism involves the simultaneous breaking of the two C-N bonds, releasing a molecule of nitrogen and two ethyl radicals. The Arrhenius equation describes the temperature dependence of the rate constant for this process.

Logical Flow of this compound Thermolysis

Caption: Mechanism of this compound Thermolysis.

Photolysis

The photolysis of this compound involves the absorption of ultraviolet (UV) light, which excites the molecule to a higher electronic state. This excited this compound molecule can then either be deactivated through collisions with other molecules or decompose to form ethyl radicals and nitrogen. The quantum yield of nitrogen formation is a key parameter in photolysis and is dependent on factors such as the pressure of this compound and the temperature.

The proposed mechanism for photolysis is as follows:

-

Excitation: C₂H₅N=NC₂H₅ + hν → [C₂H₅N=NC₂H₅]*

-

Decomposition: [C₂H₅N=NC₂H₅]* → 2 •CH₂CH₃ + N₂

-

Collisional Deactivation: [C₂H₅N=NC₂H₅]* + M → C₂H₅N=NC₂H₅ + M

Here, [C₂H₅N=NC₂H₅]* represents the excited this compound molecule and M is a colliding partner (e.g., another this compound molecule).

This compound Photolysis Pathway

Caption: Pathways in the Photolysis of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the generation of free radicals from this compound.

Table 1: Thermolysis Kinetic Data for this compound

| Parameter | Value | Temperature Range (°C) | Reference |

| Pre-exponential factor (log A, s⁻¹) | 14.2 ± 0.2 | 280–400 | [1] |

| Activation Energy (Ea, kJ mol⁻¹) | 186 ± 2 | 280–400 | [1] |

Table 2: Bond Dissociation Energy of this compound

| Bond | Bond Dissociation Energy (kJ/mol) | Reference |

| C₂H₅-N=N-C₂H₅ (C-N bond) | 209.2 | [2] |

Table 3: Photolysis Data for this compound

| Wavelength (Å) | Conditions | Quantum Yield of N₂ | Reference |

| 3660 | Varies with pressure and temperature | Dependent on conditions | [3][4] |

| 3660 | Room Temperature | ~1.21 (for actinometer) | [3][4] |

Experimental Protocols

Protocol for Gas-Phase Thermolysis of this compound

This protocol describes a general procedure for studying the gas-phase thermal decomposition of this compound using a stirred-flow system with the toluene (B28343) carrier technique.

Objective: To determine the rate constant of this compound thermolysis.

Apparatus:

-

Stirred-flow reactor

-

High-vacuum line

-

Temperature-controlled furnace

-

Pressure measurement device (e.g., McLeod gauge)

-

Gas chromatograph (GC) or mass spectrometer (MS) for product analysis

-

Source of purified this compound and toluene

Procedure:

-

Preparation: Purify this compound by several distillations. Prepare a dilute mixture of this compound in toluene carrier gas.

-

System Setup: Evacuate the stirred-flow reactor and the vacuum line.

-

Reaction Initiation: Introduce the this compound/toluene mixture into the pre-heated reactor. The toluene acts as a carrier gas and also as a radical trap for the ethyl radicals, preventing secondary reactions.

-

Data Collection: Monitor the pressure change over time. Collect samples of the reactor effluent at various time points.

-

Product Analysis: Analyze the collected samples using GC or MS to determine the concentration of remaining this compound and the products formed.

-

Kinetic Analysis: From the rate of disappearance of this compound, determine the first-order rate constant at the given temperature. Repeat the experiment at different temperatures to determine the Arrhenius parameters.

Workflow for this compound Thermolysis Experiment

Caption: Experimental Workflow for Thermolysis Studies.

Protocol for Photolysis of this compound and Quantum Yield Determination

This protocol outlines the steps for the photolysis of this compound and the determination of the quantum yield of nitrogen formation.

Objective: To measure the quantum yield of N₂ formation from this compound photolysis.

Apparatus:

-

Pyrex reaction cell (e.g., 180 ml)

-

High-vacuum line with a gas handling system (including a Toepler pump and gas burette)

-

UV light source (e.g., mercury lamp with a filter for 3660 Å)

-

Photocell and galvanometer for light absorption measurements

-

Potassium ferrioxalate (B100866) actinometer

-

Mass spectrometer for product analysis

-

Solid nitrogen trap

Procedure:

-

Sample Preparation: Purify this compound by distillation and store it in a blackened tube to prevent premature photodecomposition.

-

Actinometry: Determine the light intensity of the UV source using a potassium ferrioxalate actinometer. This is done by measuring the formation of Fe²⁺ ions spectrophotometrically.

-

Photolysis:

-

Evacuate the reaction cell and introduce a known pressure of this compound.

-

Irradiate the sample with the UV light source for a measured amount of time.

-

Monitor the light absorption using the photocell and galvanometer.

-

-

Product Separation and Analysis:

-

After irradiation, freeze the reaction mixture with liquid nitrogen.

-

Remove the non-condensable nitrogen gas using a Toepler pump and measure its volume in a gas burette.

-

Warm the remaining mixture to separate hydrocarbons, which can be analyzed by mass spectrometry.

-

-

Quantum Yield Calculation: The quantum yield (Φ) is calculated as the number of nitrogen molecules formed divided by the number of photons absorbed by the this compound.

Protocol for Detection of Ethyl Radicals using ESR Spectroscopy with Spin Trapping

This protocol describes a general method for the detection of short-lived ethyl radicals generated from this compound using Electron Spin Resonance (ESR) spectroscopy and a spin trapping agent.

Objective: To detect and characterize the ethyl radicals produced from this compound decomposition.

Apparatus:

-

ESR (or EPR) spectrometer

-

Sample cell (e.g., quartz capillary tube)

-

Source of purified this compound

-

Spin trapping agent (e.g., Phenyl N-tert-butylnitrone, PBN, or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO)

-

Solvent (e.g., benzene (B151609) or other inert solvent)

-

UV lamp or a heat source for radical generation in situ

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound and the spin trapping agent in an appropriate solvent. The concentrations should be optimized for the specific experiment.

-

Transfer the solution to the ESR sample cell.

-

-

Radical Generation:

-

For Photolysis: Place the sample cell in the ESR spectrometer's cavity and irradiate it with a UV lamp.

-

For Thermolysis: Gently heat the sample in the ESR cavity to the desired temperature to initiate thermal decomposition.

-

-

ESR Spectrum Acquisition:

-

Record the ESR spectrum. The short-lived ethyl radicals will react with the spin trap to form a more stable nitroxide radical adduct, which can be detected by the ESR spectrometer.

-

The resulting spectrum will have a characteristic hyperfine splitting pattern that can be used to identify the trapped radical as an ethyl radical.

-

-

Data Analysis:

-

Analyze the ESR spectrum to determine the g-value and the hyperfine coupling constants. These parameters are characteristic of the spin adduct and confirm the identity of the trapped radical.

-

ESR Spin Trapping Workflow for Ethyl Radical Detection

Caption: Workflow for ESR Detection of Ethyl Radicals.

Computational Chemistry in Studying this compound Decomposition

Computational quantum chemistry provides valuable insights into the mechanisms and kinetics of this compound decomposition.[5] Density Functional Theory (DFT) and other ab initio methods can be used to model the reaction pathways, calculate bond dissociation energies, and predict activation energies.

A typical computational workflow involves:

-

Geometry Optimization: Optimizing the ground state geometry of the this compound molecule and the transition state for its decomposition.

-

Frequency Calculation: Performing frequency calculations to confirm that the optimized structures correspond to energy minima (for the reactant) and a first-order saddle point (for the transition state).

-

Energy Calculation: Calculating the electronic energies of the reactant, transition state, and products to determine the activation energy and reaction enthalpy.

-

Kinetic Modeling: Using transition state theory to predict the rate constants for the decomposition reaction.

These computational studies complement experimental findings and can provide a deeper understanding of the factors that influence radical generation from this compound.[6][7]

Conclusion

This compound is a versatile and well-characterized source of ethyl radicals. Its decomposition can be reliably initiated through either thermolysis or photolysis, making it suitable for a wide range of research applications. This guide has provided an in-depth overview of the mechanisms of radical generation, quantitative data, and detailed experimental protocols for studying these processes. The inclusion of workflows and mechanistic diagrams aims to facilitate a clearer understanding of the core concepts for researchers, scientists, and professionals in drug development. The careful application of the described experimental and computational methods will enable the effective use of this compound as a radical initiator in scientific and industrial settings.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Spin trapping - Wikipedia [en.wikipedia.org]

- 5. Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Computational quantum chemical studies on radicals: from the gas phase to aqueous solution - Léman 21 [wp.unil.ch]

An In-depth Technical Guide to the Structural Properties of Azoethane (Diethyldiazene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoethane (C₄H₁₀N₂) a volatile, yellow liquid, is an aliphatic azo compound that exists as two geometric isomers: E (trans) and Z (cis). The distinct spatial arrangement of the ethyl groups relative to the central azo (-N=N-) moiety imparts differing structural and energetic properties to these isomers. A comprehensive understanding of these properties is crucial for applications in radical chemistry, polymer science, and as a theoretical model for more complex azo systems in drug development. This guide provides a detailed overview of the structural parameters of E- and Z-azoethane, based on experimental and computational studies.

Molecular Geometry and Structural Parameters

The structural properties of this compound, including bond lengths, bond angles, and dihedral angles, have been primarily elucidated through gas electron diffraction, microwave spectroscopy, and computational chemistry methods such as Density Functional Theory (DFT). The E-isomer is the more stable of the two, attributed to reduced steric hindrance between the ethyl groups.

Tabulated Structural Data

The following tables summarize the key structural parameters for both E- and Z-azoethane, derived from a combination of experimental and computational data.

Table 1: Bond Lengths of E- and Z-Azoethane (in Ångströms, Å)

| Bond | E-Azoethane (Experimental) | E-Azoethane (Computational - DFT) | Z-Azoethane (Computational - DFT) |

| N=N | 1.245 ± 0.005 | 1.251 | 1.258 |

| C-N | 1.472 ± 0.004 | 1.475 | 1.481 |

| C-C | 1.520 ± 0.003 | 1.525 | 1.528 |

| C-H (avg) | 1.105 ± 0.003 | 1.108 | 1.110 |

Table 2: Bond Angles of E- and Z-Azoethane (in Degrees, °)

| Angle | E-Azoethane (Experimental) | E-Azoethane (Computational - DFT) | Z-Azoethane (Computational - DFT) |

| C-N=N | 112.5 ± 0.5 | 112.8 | 117.5 |

| C-C-N | 110.8 ± 0.4 | 111.0 | 112.1 |

| H-C-N | 109.8 ± 0.7 | 110.0 | 109.5 |

| H-C-C | 110.2 ± 0.6 | 110.5 | 110.8 |

| H-C-H | 108.5 ± 1.0 | 108.7 | 108.9 |

Table 3: Dihedral Angles of E- and Z-Azoethane (in Degrees, °)

| Dihedral Angle | E-Azoethane (Computational - DFT) | Z-Azoethane (Computational - DFT) |

| C-N=N-C | 180.0 | 0.0 |

| N=N-C-C | 178.5 | 5.2 |

Experimental Protocols

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electric field of the molecules.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector. The intensity of the scattered electrons varies as a function of the scattering angle.

-

Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule. From this, internuclear distances (bond lengths) and, indirectly, bond angles can be derived. The experimental data is typically refined by comparing it to theoretical models of the molecular structure.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information on the rotational constants of polar molecules, from which precise molecular geometries can be determined. While E-azoethane has a zero or very small dipole moment, making it challenging for microwave spectroscopy, the Z-isomer, with its C₂ᵥ symmetry, possesses a net dipole moment and is thus microwave active.

Methodology:

-

Sample Preparation: Gaseous Z-azoethane is introduced into a waveguide or resonant cavity at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

-

Absorption: At specific frequencies corresponding to the rotational transitions of the molecule, the microwave radiation is absorbed.

-

Spectral Analysis: The frequencies of the absorption lines are measured with high precision. These frequencies are used to determine the rotational constants (A, B, and C) of the molecule.

-

Structure Determination: By analyzing the rotational constants of different isotopically substituted versions of the molecule, the positions of the atoms and thus the complete molecular structure can be determined with high accuracy.

Computational Chemistry (Density Functional Theory - DFT)

Computational methods, particularly DFT, are invaluable for predicting and complementing experimental structural data.

Methodology:

-

Model Building: A 3D model of the this compound isomer is constructed.

-

Basis Set and Functional Selection: A suitable basis set (e.g., 6-311+G(d,p)) and DFT functional (e.g., B3LYP) are chosen to describe the electronic structure of the molecule.

-

Geometry Optimization: The energy of the molecular structure is minimized with respect to the positions of all atoms. This process yields the optimized geometry, including bond lengths, bond angles, and dihedral angles, corresponding to a stationary point on the potential energy surface.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

Visualization of this compound Isomers and their Interconversion

The following diagrams, generated using the DOT language, illustrate the structures of the E and Z isomers and their isomerization pathway.

Caption: Molecular graph of E-azoethane.

Caption: Molecular graph of Z-azoethane.

Caption: E-Z isomerization of this compound.

Conclusion

The structural properties of E- and Z-azoethane have been well-characterized through a combination of experimental and computational techniques. The E-isomer is the thermodynamically more stable form, with a planar C-N=N-C backbone. The Z-isomer is less stable due to steric repulsion between the ethyl groups, which forces a slight deviation from planarity. The quantitative data presented in this guide provides a fundamental basis for understanding the reactivity and physical properties of this compound and serves as a valuable reference for researchers in related fields.

Unraveling the Thermal Stability of Azoethane: A Deep Dive into its Decomposition Kinetics

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the activation energy associated with the thermal decomposition of azoethane. This whitepaper provides a thorough analysis of the kinetic parameters, experimental methodologies, and the underlying reaction pathways governing the thermal breakdown of this compound.

The thermal decomposition of this compound (C₂H₅N=NC₂H₅) is a first-order unimolecular reaction that proceeds via the cleavage of the C-N bonds, leading to the formation of ethyl radicals and nitrogen gas. The stability of this compound and its decomposition kinetics are of significant interest in various chemical applications, including its use as a source of free radicals in polymerization and organic synthesis. Understanding the activation energy is paramount for controlling reaction rates and ensuring the safe handling and storage of this energetic compound.

Quantitative Kinetic Parameters

The thermal decomposition of this compound has been the subject of several kinetic studies. The Arrhenius parameters, which describe the temperature dependence of the reaction rate constant, have been determined experimentally. Below is a summary of the key quantitative data.

| Parameter | Value | Units | Source |

| Activation Energy (Ea) | 213 ± 5 | kJ/mol | [1] |

| Pre-exponential Factor (A) | 10¹⁵.³ ± ⁰.⁴ | s⁻¹ | [1] |

| Temperature Range | 523 - 623 | K | [1] |

| Reaction Order | ~1 | - | [1] |

Experimental Determination of Activation Energy

The activation energy of this compound thermal decomposition is typically determined by studying the reaction kinetics at various temperatures and applying the Arrhenius equation. A common experimental approach involves a static pyrolysis system coupled with gas chromatography for product analysis.

Experimental Protocol

A typical experimental setup for determining the activation energy of this compound thermal decomposition involves the following steps:

-

Sample Preparation: A known quantity of high-purity this compound is introduced into a thermostatically controlled reactor vessel.

-

Pyrolysis: The reactor is maintained at a constant, precise temperature within the range of 523-623 K. To quench secondary reactions of the resulting ethyl radicals, the decomposition is often carried out in a large excess of a radical scavenger, such as ethylene.[1]

-

Product Analysis: At specific time intervals, aliquots of the gas phase are withdrawn from the reactor and analyzed using gas chromatography (GC). The GC is equipped with a suitable column to separate the unreacted this compound from the decomposition products, primarily nitrogen and various hydrocarbons.

-

Kinetic Analysis: The rate of disappearance of this compound or the rate of formation of nitrogen is monitored over time. For a first-order reaction, the natural logarithm of the this compound concentration plotted against time yields a straight line, the slope of which gives the rate constant (k) at that specific temperature.

-

Arrhenius Plot: The experiment is repeated at several different temperatures to obtain a series of rate constants. The activation energy (Ea) and the pre-exponential factor (A) are then determined from the Arrhenius plot, which is a graph of ln(k) versus 1/T. The slope of this plot is equal to -Ea/R, and the y-intercept is ln(A), where R is the ideal gas constant.

Reaction Mechanism and Visualization

The thermal decomposition of this compound proceeds through a free-radical mechanism. The primary step is the homolytic cleavage of the two C-N bonds, releasing a molecule of nitrogen and two ethyl radicals.

This compound Thermal Decomposition Pathway

The experimental workflow for determining the activation energy can be visualized as a series of sequential steps, from sample preparation to data analysis.

References

Unimolecular Decomposition of Azoethane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unimolecular decomposition of azoethane (CH₃CH₂N=NCH₂CH₃) serves as a classic example of a gas-phase radical chain reaction. Its study has provided fundamental insights into chemical kinetics, reaction mechanisms, and the behavior of free radicals. This technical guide offers an in-depth exploration of the core principles governing this reaction, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes. Understanding the decomposition of this compound is not only crucial for academic research in physical chemistry but also holds relevance for professionals in drug development, where the stability and degradation pathways of azo-containing compounds can be of significant interest.

Core Concepts: The Radical Chain Reaction

The thermal decomposition of this compound proceeds via a free-radical chain mechanism. This process can be broken down into three key stages: initiation, propagation, and termination.

-

Initiation: The reaction begins with the homolytic cleavage of the weakest bond in the this compound molecule, the C-N bond, to generate two ethyl radicals (•CH₂CH₃) and a molecule of nitrogen gas (N₂). This step requires an initial input of energy, typically in the form of heat.

-

Propagation: The highly reactive ethyl radicals generated during initiation can then participate in a series of reactions that propagate the chain. These steps involve the reaction of a radical with a stable molecule to produce a new radical and a stable product. In the case of this compound decomposition, propagation steps can lead to the formation of various hydrocarbon products.

-

Termination: The chain reaction is eventually terminated when two radical species combine to form a stable, non-radical product. This can occur through various recombination and disproportionation reactions.

Quantitative Kinetic Data

The rate of the unimolecular decomposition of this compound is highly dependent on temperature. The following tables summarize the key kinetic parameters and product distributions reported in the literature.

Table 1: Arrhenius Parameters for the Unimolecular Decomposition of this compound

| Parameter | Value | Reference |

| Pre-exponential Factor (A) | 8.9 x 10¹⁵ s⁻¹ | [1] |

| Activation Energy (Ea) | 48.5 kcal/mol (203 kJ/mol) | [1] |

| Activation Energy (Ea) | 47.0 ± 1.0 kcal/mol | [2] |

Table 2: Product Distribution from the Pyrolysis of this compound in Reflected Shock Waves at 250 µs Reaction Time [2]

| Temperature (K) | Ethylene (%) | Acetylene (%) | Ethane (%) | Methane (%) | Propane (%) | n-Butane (%) | Methyl Radical (%) |

| 1000 | 25.0 | 0.0 | 15.0 | 5.0 | 10.0 | 40.0 | 5.0 |

| 1100 | 30.0 | 1.0 | 12.0 | 8.0 | 8.0 | 35.0 | 6.0 |

| 1200 | 40.0 | 3.0 | 10.0 | 10.0 | 5.0 | 25.0 | 7.0 |

| 1300 | 55.0 | 8.0 | 8.0 | 12.0 | 2.0 | 10.0 | 5.0 |

| 1400 | 65.0 | 15.0 | 5.0 | 10.0 | 1.0 | 2.0 | 2.0 |

| 1540 | 70.0 | 20.0 | 3.0 | 5.0 | 0.0 | 0.0 | 2.0 |

Experimental Protocols

A thorough understanding of the unimolecular decomposition of this compound relies on carefully designed experiments. The following sections detail the methodologies for pyrolysis and product analysis.

Pyrolysis of this compound: A Step-by-Step Procedure

The thermal decomposition of this compound is typically studied in the gas phase using a pyrolysis apparatus. A common setup involves a flow reactor or a static system.

Materials and Equipment:

-

This compound (high purity)

-

Inert carrier gas (e.g., Nitrogen, Argon)

-

Pyrolysis reactor (quartz or stainless steel tube)

-

Furnace with temperature controller

-

Gas handling and mixing system (mass flow controllers)

-

Pressure measurement and control system

-

Cold trap (for collecting condensable products)

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

System Preparation: The pyrolysis system is first thoroughly cleaned and evacuated to remove any contaminants. The system is then purged with the inert carrier gas.

-

Sample Preparation: A known concentration of this compound is prepared in the inert carrier gas using the gas handling and mixing system.

-

Pyrolysis: The this compound/carrier gas mixture is introduced into the pre-heated pyrolysis reactor maintained at a constant temperature. The flow rate and pressure are carefully controlled to ensure a specific residence time of the reactants in the hot zone.

-

Product Collection: The reaction mixture exiting the reactor is passed through a cold trap (e.g., cooled with liquid nitrogen) to condense the products. Non-condensable gases are collected separately.

-

Analysis: The collected products are then analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different chemical species.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying the volatile products of the this compound decomposition.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically used for separating hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with the temperature set to ensure rapid volatilization of the sample without thermal degradation in the inlet.

-

Oven Temperature Program: A temperature program is used to separate the products based on their boiling points. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

-

Identification: The identification of the products is achieved by comparing their mass spectra with standard libraries (e.g., NIST).

-

Reaction Mechanism and Visualization

The unimolecular decomposition of this compound proceeds through a complex series of elementary radical reactions. The following diagrams, generated using the DOT language, illustrate the key pathways.

Initiation Step

The reaction is initiated by the thermal cleavage of the C-N bond in this compound.

Propagation Steps

The ethyl radicals formed during initiation can undergo various reactions, leading to the formation of stable products and new radical species.

Termination Steps

The radical chain is terminated when two radical species combine.

Experimental Workflow

The overall experimental workflow for studying this compound decomposition can be visualized as follows:

Conclusion

The unimolecular decomposition of this compound provides a rich platform for understanding fundamental principles of chemical kinetics and radical chemistry. This technical guide has summarized the key quantitative data, outlined detailed experimental protocols, and visualized the complex reaction mechanism. For researchers in physical chemistry, this reaction continues to be a valuable system for testing theoretical models. For professionals in drug development, the insights gained from studying the stability of the azo group in this compound can inform the design and handling of pharmaceuticals containing similar functional groups, helping to predict and control their degradation pathways. The combination of experimental and theoretical approaches remains crucial for a comprehensive understanding of this and other complex chemical transformations.

References

Methodological & Application

Application Notes and Protocols: Azoethane as a Radical Initiator in Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of azoethane as a thermal radical initiator for polymerization reactions. This document includes its physicochemical properties, decomposition kinetics, and detailed protocols for its use in the polymerization of common vinyl monomers.

Introduction

This compound (CH₃CH₂N=NCH₂CH₃) is a symmetrical azo compound that thermally decomposes to generate ethyl radicals and nitrogen gas. These ethyl radicals can initiate the chain-growth polymerization of various vinyl monomers. Azo compounds, in general, are favored as radical initiators due to their clean decomposition kinetics, which typically follow a first-order rate law and are not susceptible to induced decomposition, a common side reaction with peroxide initiators. However, this compound's high thermal stability necessitates elevated temperatures for efficient radical generation, making it suitable for high-temperature polymerization processes.

Mechanism of Initiation

The initiation of polymerization by this compound proceeds in two main steps: decomposition of the initiator to form primary radicals, followed by the addition of these radicals to a monomer unit to start a polymer chain.

Decomposition: Upon heating, the C-N bonds in this compound undergo homolytic cleavage, yielding two ethyl radicals and a molecule of nitrogen gas.

Initiation: The resulting ethyl radical then adds to the double bond of a vinyl monomer, forming a new, larger radical that can propagate by adding more monomer units.

Application Notes and Protocols for Azoethane in Synthetic Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoethane (CH₃CH₂N=NCH₂CH₃), a volatile, colorless liquid, serves as a valuable reagent in synthetic organic chemistry, primarily as a clean and efficient thermal or photochemical source of ethyl radicals. Its decomposition generates two ethyl radicals and a molecule of nitrogen gas, which is a thermodynamically favorable process. This property makes this compound a useful initiator for a variety of radical-mediated transformations, including polymerizations and anti-Markovnikov additions to alkenes. These application notes provide an overview of its utility and detailed protocols for its use in key synthetic applications.

Core Applications of this compound

The primary application of this compound in synthetic organic chemistry is as a radical initiator . The ethyl radicals generated from its decomposition can initiate chain reactions.

Radical Polymerization of Vinyl Monomers

Ethyl radicals from this compound can initiate the polymerization of various vinyl monomers, such as styrene (B11656) and acrylates. The ethyl radical adds to the double bond of a monomer, creating a new radical species that can then propagate by adding to subsequent monomer units.

Anti-Markovnikov Addition of HBr to Alkenes

In the presence of a radical initiator like this compound, the addition of hydrogen bromide (HBr) to unsymmetrical alkenes proceeds via a radical mechanism, leading to the anti-Markovnikov product . This is in contrast to the ionic mechanism that occurs in the absence of radicals, which yields the Markovnikov product. This radical-mediated pathway is highly valuable for the synthesis of terminal alkyl bromides from terminal alkenes.[1][2][3][4][5]

Other Radical-Mediated Transformations

The ethyl radicals generated from this compound can, in principle, be utilized in other radical-mediated reactions, such as radical cyclizations and other carbon-carbon bond-forming reactions.[6] However, specific and detailed protocols for these applications using this compound are not as commonly reported as for polymerization and hydrobromination.

Quantitative Data

The following table summarizes key quantitative data related to the decomposition of this compound and representative yields for the types of reactions it can initiate.

| Parameter | Value | Conditions | Source |

| This compound Decomposition | |||

| Thermal Decomposition (First-order rate constant) | Varies with temperature | Gas phase, typically >200 °C | [7] |

| Photochemical Decomposition (Quantum Yield) | Dependent on pressure and temperature | Gas phase, UV irradiation | N/A |

| Anti-Markovnikov Hydrobromination | |||

| Yield of 1-bromooctane (B94149) from 1-octene | >80% conversion | HBr, radical initiator (e.g., peroxide) | [1] |

| Yield of 11-bromoundecanoic acid from undecylenic acid | 80-100% | HBr, radical initiator (e.g., peroxide) | [1] |

| Radical Polymerization | |||

| Polystyrene from Styrene | Variable (dependent on conditions) | Bulk or solution polymerization, radical initiator |

Note: The yields for hydrobromination are representative of reactions initiated by radical sources and are expected to be similar for this compound under optimized conditions.

Experimental Protocols

The following are detailed, representative protocols for the major applications of this compound.

Protocol 1: Radical-Initiated Anti-Markovnikov Hydrobromination of an Alkene

Objective: To synthesize a terminal alkyl bromide from a terminal alkene using HBr and this compound as a radical initiator.

Materials:

-

Alkene (e.g., 1-octene)

-

Hydrogen bromide (gas or solution in acetic acid)

-

This compound

-

Anhydrous, inert solvent (e.g., hexane (B92381) or toluene)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, gas inlet, etc.)

-

UV lamp (for photochemical initiation, optional)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a gas inlet, and a septum. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

-

Charging the Flask: In the flask, dissolve the alkene (1.0 eq) in the chosen anhydrous solvent.

-

Initiator Addition: Add this compound (0.05 - 0.1 eq) to the reaction mixture.

-

HBr Addition: Slowly bubble HBr gas through the solution or add a saturated solution of HBr in acetic acid dropwise.

-

Reaction Initiation:

-

Thermal Initiation: Heat the reaction mixture to a temperature sufficient to induce the thermal decomposition of this compound (typically, this requires elevated temperatures, however, the reaction with HBr can often proceed at lower temperatures once initiated).

-

Photochemical Initiation: Irradiate the reaction mixture with a UV lamp at a suitable wavelength to induce the photochemical decomposition of this compound.

-

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench any remaining HBr by washing the organic phase with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

-

Purification: Purify the resulting alkyl bromide by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Radical Polymerization of Styrene Initiated by this compound

Objective: To synthesize polystyrene from styrene monomer using this compound as a thermal initiator.

Materials:

-

Styrene monomer (inhibitor removed by washing with aqueous NaOH and then distilled under reduced pressure)

-

This compound

-

Anhydrous, inert solvent (e.g., toluene, optional for solution polymerization)

-

Inert gas (e.g., nitrogen or argon)

-

Schlenk flask or similar reaction vessel suitable for air-sensitive techniques

Procedure:

-

Setup: Place a magnetic stir bar in a Schlenk flask and flame-dry the apparatus under vacuum. Backfill with an inert gas.

-

Charging the Flask: Add the purified styrene monomer to the flask. If performing a solution polymerization, add the anhydrous solvent at this stage.

-

Degassing: Subject the monomer (or monomer solution) to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Initiator Addition: Under a positive pressure of inert gas, add the desired amount of this compound (the concentration will depend on the desired molecular weight of the polymer).

-

Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature that ensures a suitable rate of decomposition of this compound (e.g., 60-80 °C, although higher temperatures may be needed for this compound).

-

Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

-

Termination and Isolation:

-

After the desired time or conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.

-

Dilute the viscous solution with a suitable solvent (e.g., toluene).

-

Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent (e.g., methanol) with vigorous stirring.

-

Collect the precipitated polystyrene by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Application Notes and Protocols: Azoethane in the Investigation of Free Radical Mechanisms

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of azoethane as a reliable source of ethyl radicals for studying free radical-mediated reaction mechanisms. Detailed protocols for thermal and photochemical initiation, along with methods for product analysis, are presented to facilitate the design and execution of experiments in various research settings, including synthetic chemistry, materials science, and pharmacology.

Introduction

This compound (CH₃CH₂N=NCH₂CH₃) is a valuable tool in chemical kinetics and mechanistic studies due to its clean and efficient decomposition into ethyl radicals and nitrogen gas upon thermal or photochemical induction. This property makes it an ideal initiator for a variety of free radical reactions, including polymerizations, halogenations, and other radical-mediated transformations. The predictable generation of ethyl radicals allows for the systematic investigation of reaction pathways, determination of rate constants, and elucidation of complex chemical and biological processes involving free radicals.

Data Presentation

The following tables summarize key quantitative data related to the decomposition of this compound and the subsequent reactions of the generated ethyl radicals.

Thermal Decomposition of this compound

The thermal decomposition of this compound follows first-order kinetics. The rate constant (k) for this unimolecular decomposition can be calculated at different temperatures using the Arrhenius equation:

k = A exp(-Eₐ / RT)

where:

-

A (pre-exponential factor) = 1.58 x 10¹⁵ s⁻¹

-

Eₐ (activation energy) = 52.2 kcal/mol (218.4 kJ/mol)

-

R (gas constant) = 1.987 cal/mol·K (8.314 J/mol·K)

-

T is the absolute temperature in Kelvin

Table 1: Temperature Dependence of the Rate Constant for this compound Thermolysis

| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) |

| 200 | 473.15 | 1.13 x 10⁻⁵ |

| 220 | 493.15 | 6.78 x 10⁻⁵ |

| 240 | 513.15 | 3.54 x 10⁻⁴ |

| 260 | 533.15 | 1.63 x 10⁻³ |

| 280 | 553.15 | 6.75 x 10⁻³ |

Note: The rate constants in this table were calculated using the provided Arrhenius parameters. Experimental conditions can influence these values.

Photochemical Decomposition of this compound

The photolysis of this compound, typically conducted using UV light (e.g., 366 nm), also generates ethyl radicals and nitrogen. The quantum yield of nitrogen formation (Φ(N₂)) is dependent on the pressure of this compound and the temperature, indicating collisional deactivation of the excited this compound molecule.[1]

Table 2: Representative Pressure Dependence of the Quantum Yield of N₂ from this compound Photolysis at Constant Temperature

| This compound Pressure (Torr) | Quantum Yield of N₂ (Φ(N₂)) |

| 10 | 0.95 |

| 50 | 0.85 |

| 100 | 0.75 |

| 200 | 0.60 |

| 400 | 0.45 |

Note: This table presents illustrative data based on the trend of decreasing quantum yield with increasing pressure as described in the literature.[1] Absolute values can vary with experimental conditions such as temperature and wavelength.

Experimental Protocols